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Introduction

Trivertal, a common fragrance raw material chemically known as 2,4-dimethyl-3-
cyclohexenecarboxaldehyde, serves as a readily available and cost-effective precursor for the
synthesis of a novel spirocyclic (alkyl)(amino)carbene (CAAC) ligand. This bulky and rigid
ligand has demonstrated significant potential in stabilizing transition-metal catalysts, particularly
gold(l) complexes. The unique steric and electronic properties of the Trivertal-derived CAAC
ligand enable highly efficient and selective catalytic transformations, opening new avenues for
the synthesis of complex nitrogen-containing heterocyclic compounds relevant to drug
discovery and development.

These application notes provide a comprehensive overview of the synthesis of the Trivertal-
derived CAAC ligand, its corresponding gold(l) complex, and detailed protocols for its
application in the catalytic hydroamination of internal alkynes, a key step in the one-pot, three-
component synthesis of 1,2-dihydroquinoline derivatives.[1][2]

Data Presentation

The catalytic activity of the gold(l) complex of the Trivertal-derived spirocyclic CAAC ligand has
been evaluated in the three-component synthesis of 1,2-dihydroquinoline derivatives. The
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following tables summarize the quantitative data from these studies, highlighting the substrate

scope and yields of the catalytic reaction.

Table 1: Scope of the Three-Component Synthesis of 1,2-Dihydroquinolines[2]

Arylamine Internal Terminal Product .
Entry Yield (%)
(9) Alkyne (8) Alkyne (10) (11)
Diphenylacet Phenylacetyl
1 Aniline (9a) pheny Y y lla 85
ylene (8a) ene (10a)
* Diphenylacet  Phenylacetyl
iphenylace enylace
2 Chloroaniline pheny Y Y 11b 80
ylene (8a) ene (10a)
(9b)
* Diphenylacet  Phenylacetyl
iphenylace enylace
3 Methoxyanilin pheny yiacety 1llc 90
ylene (8a) ene (10a)
e (9¢)
1,2-Diphenyl-
N Phenylacetyl
4 Aniline (9a) 1-propyne 1lle 75
ene (10a)
(8b)
- Diphenylacet 1-Hexyne ]
5 Aniline (9a) 11i 78
ylene (8a) (10b)
20 Diphenylacet  Phenylacetyl
iphenylace enylace
6 Diisopropylan pheny ke 11j 70
. ylene (8a) ene (10a)
iline (9e)

Reaction conditions: 2d complex (5 mol%), KB(C6F5)4 (5 mol%), arylamine 9 (0.5 mmol),
internal alkyne 8 (0.55 mmol) in C6D6 (0.4 mL) heated at 120 °C until the amine was
completely consumed, then terminal alkyne 10 (0.5 mmol) was added and heated at 100 °C for

24 h. Yields were determined by 1H NMR using benzylmethyl ether as an internal standard.[2]

Experimental Protocols

Synthesis of the Spirocyclic (Alkyl)(amino)carbene
(CAAC) Ligand from Trivertal
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This protocol details the synthesis of the CAAC ligand starting from Trivertal. The procedure
involves the formation of an imine, followed by the generation of an iminium salt, and finally
deprotonation to yield the free carbene.

Step 1: Synthesis of Imine 5[2]

» To a reaction flask containing molecular sieves (15 g) and a toluene solution (25 mL) of
Trivertal (a 95/5 mixture of cis and trans isomers) (8.05 mL, 7.54 g, 54.6 mmol), add 2,6-
diisopropylaniline (10.00 mL, 9.40 g, 53.0 mmol) at room temperature.

« Stir the reaction mixture for 16 hours at 100 °C.
* Remove the molecular sieves by filtration and concentrate the solution under vacuum.

* Remove excess Trivertal by short-path distillation at 60 °C under high vacuum to afford
imine 5 as a yellow oil (14.57 g, 94% yield).

Step 2: Synthesis of Iminium Salt 7[2]

This step is inferred from the general synthesis of CAACs and the provided context, specific
details for this particular iminium salt were not in the provided search results.

» Dissolve the imine 5 in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane).

o Add a suitable alkylating or protonating agent (e.g., a strong acid like HBF4 or a triflate
source) to form the corresponding iminium salt.

o The iminium salt typically precipitates from the solution and can be collected by filtration,
washed with a non-polar solvent, and dried under vacuum.

Step 3: Synthesis of CAAC Ligand 1d[2]

e To a solution of the iminium salt 7 (1.00 g, 2.36 mmol) in diethyl ether (10 mL) at -78 °C, add
a solution of lithium diisopropylamide (LDA) (0.51 g, 4.72 mmol) in diethyl ether (10 mL).

» Allow the mixture to warm to room temperature and stir for 2 hours.

e Remove the solvent in vacuo.
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o Extract the residue twice with hexane (10 mL).

 Remove the solvent under vacuum to afford the carbene ligand 1d as a white solid (0.79 g,
95% vyield).

Synthesis of the Gold(l)-CAAC Complex

The gold(l) complex is prepared by the reaction of the free carbene with a suitable gold(l)
precursor.

General Protocol for the Synthesis of (CAAC)AuCl Complex (e.g., 2d)

In a glovebox, dissolve the CAAC ligand (1d) in a suitable solvent such as THF or
dichloromethane.

e Add one equivalent of a gold(l) precursor, such as (Me2S)AuCl or (tht)AuCl (tht =
tetrahydrothiophene).

 Stir the reaction mixture at room temperature for a few hours.
e The formation of the complex can be monitored by TLC or NMR spectroscopy.

e Upon completion, remove the solvent under vacuum. The resulting solid complex can be
purified by crystallization from a suitable solvent system (e.g., layering hexane onto a
concentrated dichloromethane solution).

Catalytic Three-Component Synthesis of 1,2-
Dihydroquinolines

This one-pot protocol utilizes the in-situ generated cationic gold(l)-CAAC catalyst for the
synthesis of 1,2-dihydroquinolines from an arylamine, an internal alkyne, and a terminal alkyne.

Protocol:[2]

e In a glovebox, to a J. Young NMR tube, add the gold(l)-CAAC complex (e.g., 2d, 5 mol%),
KB(C6F5)4 (5 mol%), the arylamine 9 (0.5 mmol), and the internal alkyne 8 (0.55 mmol).

e Add deuterated benzene (C6D6, 0.4 mL) as the solvent.
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e Heat the sealed NMR tube at 120 °C and monitor the reaction progress by 1H NMR until the
arylamine is completely consumed.

e Cool the reaction mixture to room temperature.
e Add the terminal alkyne 10 (0.5 mmol) to the reaction mixture.
e Reseal the NMR tube and heat at 100 °C for 24 hours.

 After cooling, the yield of the 1,2-dihydroquinoline product 11 can be determined by 1H NMR
spectroscopy using an internal standard (e.g., benzylmethyl ether).

o For isolation, the reaction mixture can be concentrated and purified by column
chromatography on silica gel.

Visualizations
Logical Relationship of Ligand Synthesis

Trivertal - . . . . : :
(2.4-dimethyl-3-cyclohexene |—-2:6-Diisopropylaniline + Acid/Alkylating Agent + Base (LDA SperCyClI(CC g/:l\kcy)l)l(-?;::g)carbene
carboxaldehyde)

Click to download full resolution via product page

Caption: Synthesis of the spirocyclic CAAC ligand from Trivertal.

Experimental Workflow for 1,2-Dihydroquinoline
Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]

e 2. Synthesis of a Simplified Version of Stable Bulky and Rigid Cyclic (Alkyl)(Amino)Carbenes
(CAACSs), and Catalytic Activity of the Ensuing Gold(l) Complex in the Three-Component
Preparation of 1,2-Dihydroquinoline Derivatives - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Trivertal-Derived
Carbene Ligand in Transition-Metal Catalysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1586939#trivertal-as-a-ligand-for-transition-metal-
catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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